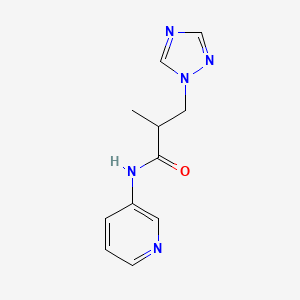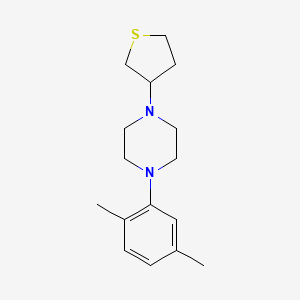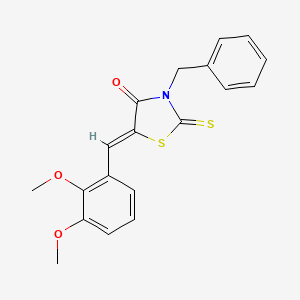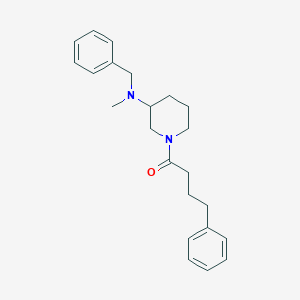
2-methyl-N-pyridin-3-yl-3-(1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Depending on the conditions, these compounds can provide both N1 and N4 for coordination with ruthenium .Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
These compounds typically bind to the tubulin protein, preventing it from polymerizing into microtubules . This disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the G2 phase to the M phase . This leads to cell cycle arrest and induces apoptosis, or programmed cell death . The downstream effects of this include a reduction in cell proliferation, which is particularly relevant in the context of cancer treatment.
Result of Action
The result of the action of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide, based on its potential mode of action, would be the induction of cell cycle arrest and apoptosis . This could lead to a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with carbonyl groups, which can influence its binding affinity and specificity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity.
Cellular Effects
2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes . These effects are critical for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form hydrogen bonds with specific amino acid residues in enzymes can lead to changes in enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, but it may degrade under certain conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 2-methyl-N-3-pyridinyl-3-(1H-1,2,4-triazol-1-yl)propanamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-response relationship is crucial for determining its safe and effective use in pharmacological applications.
Propriétés
IUPAC Name |
2-methyl-N-pyridin-3-yl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-9(6-16-8-13-7-14-16)11(17)15-10-3-2-4-12-5-10/h2-5,7-9H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBFRMWSFIDFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6102065.png)
![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B6102081.png)
![ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B6102089.png)
![5-[1-[(3-ethylimidazol-4-yl)methyl]pyrrolidin-2-yl]-N-(furan-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B6102095.png)

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B6102113.png)
![N-prop-2-enyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B6102125.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

